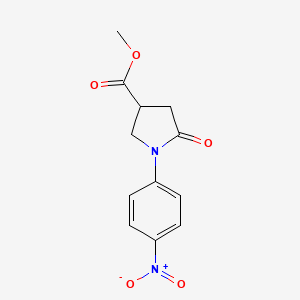

Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 1820734-46-0) is a pyrrolidinone derivative featuring a 4-nitrophenyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrrolidine ring. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its inclusion in chemical catalogs for research and synthesis . Its nitro group confers electron-withdrawing properties, which may influence reactivity and biological activity.

Propriétés

IUPAC Name |

methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-19-12(16)8-6-11(15)13(7-8)9-2-4-10(5-3-9)14(17)18/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOSQZCCMOJEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by esterification to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed:

Reduction: Methyl 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Applications De Recherche Scientifique

Antioxidant Activity

Research has demonstrated that derivatives of MNP exhibit notable antioxidant properties. For instance, compounds structurally related to MNP have shown significant activity in scavenging free radicals, which is crucial for preventing oxidative stress-related cellular damage. A study indicated that certain derivatives displayed antioxidant effects superior to that of ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related disorders .

Anticancer Properties

MNP and its derivatives have been investigated for anticancer activity. A study focusing on structurally similar compounds revealed their ability to induce cytotoxicity in A549 human lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, suggesting that MNP could be explored further as a lead compound in anticancer drug development .

Antimicrobial Activity

Another promising application of MNP is in antimicrobial therapy. Derivatives have been screened against various Gram-positive bacteria and drug-resistant fungi, demonstrating varying degrees of antimicrobial activity. Although some derivatives exhibited no significant activity (MIC > 128 µg/mL), others showed potential against specific pathogens, indicating that structural modifications could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activities of MNP derivatives. Modifications at various positions on the pyrrolidine ring or substituents on the phenyl group can significantly influence their pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| Nitro group at position 4 | Enhances antioxidant and anticancer activity |

| Hydroxyl substitutions | Potentially increases solubility and bioavailability |

| Alkyl chain variations | Affect lipophilicity and membrane permeability |

Case Study 1: Antioxidant Efficacy

In a comparative study, MNP derivatives were subjected to DPPH radical scavenging assays alongside standard antioxidants like ascorbic acid. Results indicated that specific derivatives exhibited radical scavenging activities up to 1.5 times greater than ascorbic acid, suggesting their potential use in nutraceutical formulations aimed at combating oxidative stress .

Case Study 2: Anticancer Screening

A series of MNP analogs were tested against A549 cells using MTT assays to assess cell viability post-treatment. The most active compounds induced significant cytotoxic effects comparable to established chemotherapeutics like cisplatin, underscoring their potential as novel anticancer agents .

Mécanisme D'action

The mechanism of action of Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

- The nitro group in related compounds enhances antimicrobial activity, particularly against gram-positive bacteria .

- Pyrrolidinone esters often serve as precursors for hydrazides or heterocycles, expanding their utility in drug discovery .

2.3. Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes |

|---|---|---|---|

| Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate | ~279.25* | Nitro, ester | High polarity due to nitro group; potential for nucleophilic substitution. |

| Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | 237.23 | Fluoro, ester | Increased lipophilicity from fluorine. |

| Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | 233.26 | Methyl, ester | Lower polarity compared to nitro analogue. |

*Calculated based on molecular formula C13H12N2O5.

Research Implications

- Antimicrobial Potential: The nitro group in the target compound may enhance activity against gram-positive pathogens, similar to 1,3,4-thiadiazole derivatives .

- Synthetic Versatility : Ester groups enable further functionalization, such as hydrazide formation (e.g., compound 34 in ).

- Electronic Effects : Substituents like nitro or fluorine alter electron density, impacting binding interactions in biological systems .

Activité Biologique

Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 1820734-46-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrrolidine ring with a carboxylate group, which is known to influence its biological activity. The presence of the nitrophenyl substituent is particularly noteworthy as it often enhances the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the esterification of a corresponding diacid with methanol in the presence of an acid catalyst. This method has been documented in various studies, indicating its reliability for producing high yields of the desired compound .

Antioxidant Properties

Research has highlighted the antioxidant potential of compounds within the oxopyrrolidine class, including this compound. Antioxidant activity is often assessed using assays such as DPPH radical scavenging and reducing power assays. For instance, related compounds have shown significant antioxidant activities, suggesting that this compound may exhibit similar properties .

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| Control (Ascorbic Acid) | 100 | 1.500 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer effects of this compound have been examined in various cancer cell lines. Studies indicate that derivatives of this compound can induce cytotoxicity in human melanoma and colon adenocarcinoma cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

Case Study:

In a study assessing the cytotoxic effects against A375 (melanoma) and HT-29 (colon adenocarcinoma) cell lines, compounds structurally related to this compound demonstrated enhanced cytotoxicity against HT-29 cells compared to A375 cells, indicating a potential selectivity for certain cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of enzyme activity and interaction with cellular signaling pathways. The nitro group on the phenyl ring may enhance binding affinity to specific targets, resulting in altered cellular responses.

Q & A

What are the common synthetic routes for Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate, and how can diastereoselectivity be achieved?

Basic Research Question

A diastereoselective synthesis approach involves the reaction of aryl/pyridyl aldehydes with methyl acrylate derivatives, followed by cyclization under acidic conditions. demonstrates that methyl 3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized via a Michael addition-cyclization sequence, achieving diastereoselectivity through steric and electronic control of intermediates . Multi-component reactions, such as those combining aniline derivatives, acetylenedicarboxylates, and aldehydes (as in ), also provide efficient pathways for constructing pyrrolidinone scaffolds .

How is X-ray crystallography applied to determine the crystal structure of this compound, and what software is typically used?

Basic Research Question

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (SHELXS, SHELXD, SHELXL) is widely used for solving and refining crystal structures, as highlighted in . For example, and detail structural parameters (e.g., bond lengths, angles, and torsion angles) derived from X-ray data, with R-factors < 0.05 indicating high precision . WinGX and ORTEP ( ) facilitate visualization and analysis of anisotropic displacement ellipsoids and molecular packing .

What spectroscopic techniques are employed for characterization, and how can discrepancies between NMR and crystallographic data be resolved?

Advanced Research Question

¹H/¹³C NMR, IR, and mass spectrometry are standard for functional group identification and purity assessment ( ) . Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering or conformational flexibility). introduces ring puckering coordinates (amplitude q and phase angle φ) to quantify non-planar distortions, which may explain variations in NMR coupling constants versus crystallographic torsion angles .

How can computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations optimize molecular geometry, predict spectroscopic properties, and analyze frontier molecular orbitals (HOMO-LUMO gaps). utilized DFT to validate the stability of synthesized pyrrolidinone derivatives, correlating calculated IR/NMR data with experimental results . Additionally, conceptual DFT descriptors (e.g., electrophilicity index) can rationalize reactivity trends, such as the electron-withdrawing effects of the 4-nitrophenyl group .

What are the challenges in analyzing ring puckering effects in the pyrrolidinone core, and how are they quantified?

Advanced Research Question

The five-membered pyrrolidinone ring often adopts non-planar conformations due to puckering. defines generalized puckering coordinates (q, φ) to characterize distortions, enabling comparison across derivatives . For example, substituents like the 4-nitrophenyl group may induce specific puckering modes (e.g., envelope or twist-boat), affecting molecular interactions in crystal packing or biological targets.

What strategies optimize reaction yields and purity during synthesis, particularly for nitro-substituted derivatives?

Basic Research Question

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group stability during cyclization () .

- Catalysis : Acidic or basic conditions (e.g., triethylamine in ) improve reaction kinetics and selectivity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%), as noted in .

How does the 4-nitrophenyl group influence the compound’s electronic properties and reactivity?

Advanced Research Question

The electron-withdrawing nitro group reduces electron density on the pyrrolidinone ring, increasing susceptibility to nucleophilic attack at the carbonyl carbon. highlights similar nitro-substituted compounds as intermediates in ligand design, where the nitro group enhances binding affinity to target proteins via dipole interactions . Spectroscopically, the nitro group’s strong IR absorption near 1520 cm⁻¹ aids in structural confirmation .

What are the potential applications of this compound in medicinal chemistry or materials science?

Advanced Research Question

Pyrrolidinone derivatives exhibit antimicrobial () and calcium channel modulation activities () . The nitro group’s electron-deficient nature makes this compound a candidate for:

- Antimicrobial agents : Analogues in showed efficacy against E. coli and C. albicans .

- Ligand design : identifies structurally related nitro compounds as chemokine receptor ligands, suggesting potential in inflammation or cancer research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.